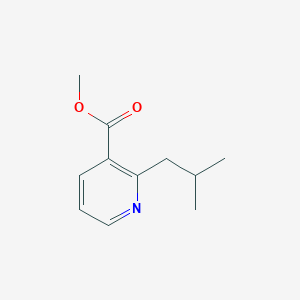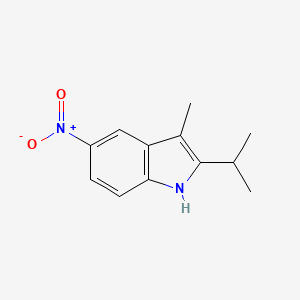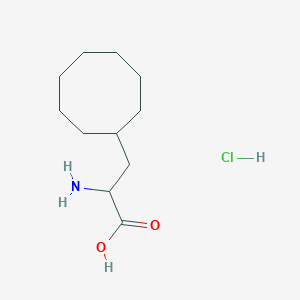
Methyl 2-isobutylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isobutylpyridine-3-carboxylate (MIBC) is a chemical compound which is used in a variety of applications in the scientific community, particularly in the fields of chemistry, biochemistry, and pharmacology. This compound is a white, crystalline solid that is odorless and has a melting point of 85°C. It is soluble in water and other polar solvents, and is also soluble in some non-polar solvents such as benzene and toluene. MIBC is an important reagent in organic synthesis, and it also has a range of applications in the pharmaceutical and biochemistry industries.
Mécanisme D'action
Methyl 2-isobutylpyridine-3-carboxylate is an important reagent in organic synthesis, and it is also used as a catalyst in the synthesis of a variety of biochemical compounds. The mechanism of action of this compound is based on its ability to catalyze the formation of an intermediate compound, which then reacts with other compounds to form the desired product. This reaction is known as the Michael reaction, and it is a widely used chemical reaction in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is used as a catalyst in the synthesis of organic compounds, and is not known to interact with any biological systems. It is a relatively inert compound and is not known to be toxic or hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 2-isobutylpyridine-3-carboxylate in laboratory experiments is that it is a relatively safe and inert compound. It is not known to be toxic or hazardous and is not known to interact with any biological systems. Additionally, this compound is relatively inexpensive and is widely available. However, the main limitation of using this compound in laboratory experiments is that its reaction rate can be slow, which can lead to long reaction times.
Orientations Futures
There are several potential future directions for the research and use of Methyl 2-isobutylpyridine-3-carboxylate. One potential direction is the development of new methods for the synthesis of this compound. Additionally, research could be conducted to explore the potential use of this compound in the synthesis of new materials, such as polymers and dyes. Furthermore, research could be conducted to explore the potential applications of this compound in the pharmaceutical and biochemistry industries. Finally, research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.
Méthodes De Synthèse
Methyl 2-isobutylpyridine-3-carboxylate can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-isobutylpyridine with dimethyl carbonate in the presence of an acid catalyst. This reaction produces the desired product in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of 2-isobutylpyridine with ethyl bromoacetate and the reaction of 2-isobutylpyridine with acetic anhydride.
Applications De Recherche Scientifique
Methyl 2-isobutylpyridine-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used as a catalyst in the synthesis of a wide range of organic compounds and is often used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, this compound is used in the synthesis of a variety of biochemical compounds, including hormones, antibiotics, and other drugs.
Propriétés
IUPAC Name |
methyl 2-(2-methylpropyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-10-9(11(13)14-3)5-4-6-12-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWALSGSGQJFDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)



![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)




![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)
